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Summary of Salirasib Efficacy Data

Study Type /| Model Key Efficacy Findings Response Context / Notes

| Phase I Clinical Trial (Japanese patients with relapsed/refractory solid tumors) [1] [2] | - No dose-limiting

toxicities observed.

e Disease Stabilization: 11 of 21 patients repeated treatment cycles (median: 2 cycles, range: 1-13).

¢ KRAS-mutant subgroup (n=4): Median Progression-Free Survival (PFS) of 227 days (range: 79-
373 days). | - Primary Outcome: Safety & Pharmacokinetics.

o Efficacy was exploratory; no objective response rate (e.g., RECIST criteria) was reported. | |
Preclinical *In Vivo* (HepG2 subcutaneous xenograft) [3] | - Tumor growth was significantly inhibited.

o After 12 days of treatment, mean tumor weight was reduced by 56%. | - Demonstrates proof-of-
concept antitumor activity in an animal model. | | Preclinical *In Vivo* (Panc-1 pancreatic
xenograft) [4] | - Dose-dependent inhibition of tumor growth.

e 67% reduction in tumor weight at the highest dose (80 mg/kg).

e Synergy with Gemcitabine: 83% increase in survival rate. | - Supports potential for use in
combination therapy. |

Mechanism of Action & Investigated Combinations
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Understanding how Salirasib works and its potential in combination therapies provides a fuller picture of its

therapeutic value.

¢ Mechanism of Action: Salirasib (Farnesylthiosalicylic Acid, FTS) is a Ras inhibitor. It acts as a
functional mimic of the farnesyl cysteine group of active Ras proteins. By doing so, it competes with
Ras for binding sites on the plasma membrane, preventing its anchorage. This dislodges active Ras
from the membrane and leads to its degradation, thereby inhibiting Ras-dependent signaling and
tumor growth [1] [3] [5].

e Synergistic Combinations: Recent research has explored combining Salirasib with other targeted
agents:

o c-Myc Targeting: In Triple-Negative Breast Cancer (TNBC) models, the combination of
Salirasib with c-Myc knockdown was highly effective. It blocked MCM2-mediated DNA
replication, induced cell-cycle arrest and apoptosis, and significantly improved the efficacy of
PD-L1 blockade immunotherapy [6].

o Conjugated with IR783: To overcome limitations of strong hydrophobicity and poor tumor-
targeting, Salirasib was chemically conjugated with a near-infrared dye, IR783. This conjugate,
FTS-IR783, demonstrated 2—-10-fold increased anti-cancer efficacy compared to Salirasib
alone in breast cancer models, though its mechanism shifted to activating AMPK instead of
directly affecting Ras [7].

The following diagram illustrates the primary mechanism of action of Salirasib and the synergistic effect of

its combination with c-Myc targeting.
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Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for

key experiments cited above.
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¢ Phase I Clinical Trial Design (2018) [1] [2]

o Regimen: Multiple-ascending dose trial in 28-day cycles. Salirasib was orally administered
twice daily after meals from Days 1-21, followed by a 7-day pause.

o Dose Escalation: Doses tested were 100, 200, 400, 600, 800, and 1000 mg twice daily.

o Patients: 21 Japanese patients with relapsed/refractory solid tumors. 14 were tested for KRAS
mutations.

o Primary Endpoints: Safety, tolerability, and pharmacokinetics (measured on Days 1 and 21).

o Efficacy Assessment: Evaluated exploratorily via diagnostic imaging (CT, MRI, FDG-PET) and
tumor markers. Progression-Free Survival (PFS) was calculated.

¢ Preclinical In Vitro Cytotoxicity & Mechanism (Hepatocarcinoma Cells) [3]

o Cell Lines: Human hepatoma cell lines (HepG2, Huh7, Hep3B).
o Treatment: Cells were treated with Salirasib (50-150 yM) or vehicle (DMSO) for 2 hours to 7
days.
o Growth Inhibition: Cell viability was assessed using a colorimetric WST-1 assay. The ICso
(dose causing 50% growth inhibition) was calculated.
o Proliferation & Apoptosis:
= DNA Synthesis: Measured by BrdU incorporation assay.
= Cell Cycle Analysis: Performed by flow cytometry of propidium iodide-stained cells.
= Apoptosis: Assessed via caspase-3/7 activity using a luminescent assay.
o Mechanistic Studies: Ras activation was measured by Ras pull-down assays, and protein
expression (e.g., cyclins, p21) was analyzed by western blotting.

e Preclinical In Vivo Efficacy (Xenograft Models) [3] [4]

o Models:
= HepG2 cells injected subcutaneously into mice [3].
= Panc-1 human pancreatic tumor cells in nude mice [4].
o Dosing: Salirasib was administered orally daily, at doses ranging from 40 to 80 mg/kg, in
vehicles like 0.5% carboxymethyl cellulose (CMC).
o Tumor Measurement: Tumor volume and weight were monitored regularly.
o Endpoint: Tumor growth inhibition was calculated by comparing the mean tumor weight or
volume in treated vs. control groups.

Conclusion for Researchers
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The data suggests that Salirasib is a well-tolerated agent with a unique mechanism of disrupting Ras
membrane localization. Its clinical profile is characterized more by disease stabilization and prolonged
PFS in specific subgroups rather than high objective response rates. The most promising avenues for its

development appear to be:

¢ Identification of predictive biomarkers (e.g., specific KRAS mutation contexts) to select patient
populations most likely to benefit.

¢ Use in rational combination therapies, as evidenced by strong preclinical synergy with c-Myc
inhibition and immunotherapy [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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